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Compound of Interest

Compound Name: (S)-1-N-Boc-2-Methylpiperazine

cat. No.: B030254

An In-depth Technical Guide on the Spectral Data of (S)-1-N-Boc-2-Methylpiperazine

This technical guide provides a comprehensive overview of the spectral data for (S)-1-N-Boc-
2-methylpiperazine, a key intermediate in pharmaceutical and chemical research. This
document is intended for researchers, scientists, and drug development professionals, offering
detailed information on its spectroscopic properties and the methodologies for their acquisition.

Data Presentation

The following tables summarize the available and expected spectral data for (S)-1-N-Boc-2-
methylpiperazine.

'H NMR Spectral Data

The proton Nuclear Magnetic Resonance (*H NMR) spectrum provides detailed information
about the hydrogen atoms in a molecule.
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Chemical Shift

Multiplicity Integration Assignment Reference
(6) ppm
4.2 broad singlet 1H -CH- [1]
: Piperazine ring -
3.8 multiplet 1H [1]
CH-
] Piperazine ring -
3.0 multiplet 3H [1]
CHa2-
) Piperazine ring -
2.85 multiplet 1H 2]
CH-
. Piperazine ring -
2.7 multiplet 1H [2]
CH-
2.1 singlet 1H -NH- [2]
1.49 singlet 9H -C(CHs)s (Boc) [2]
1.26 doublet 3H -CHs [2]

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer's
magnetic field strength.

3C NMR Spectral Data

While specific experimental 13C NMR data for (S)-1-N-Boc-2-methylpiperazine was not found
in the performed searches, the expected chemical shifts can be predicted based on the
structure and data from analogous N-Boc protected piperazine derivatives.[3][4][5]
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Expected Chemical Shift (d) ppm

Assignment

~155 Carbonyl C=0 (Boc)
~80 Quaternary C (Boc)
~50-55 Piperazine ring -CH-
~45-50 Piperazine ring -CHz-
~40-45 Piperazine ring -CHz-
~28 -C(CHs)s (Boc)
~15-20 -CHs

Note: These are predicted values and may differ from experimental results.

IR Spectral Data

Specific experimental Infrared (IR) spectral data for (S)-1-N-Boc-2-methylpiperazine was not

found. However, the characteristic absorption bands can be anticipated based on its functional

groups.[6][7]

Expected Wavenumber
(cm™)

Vibration Type

Functional Group

~3300 N-H Stretch Secondary amine (piperazine)

2075.9850 P Aliphatic (methyl, methylene,
methine)

~1690 C=0 Stretch Carbonyl (Boc group)

~1450 C-H Bend Aliphatic

~1365 C-H Bend t-butyl group

~1250 C-N Stretch Amine

~1160 C-O Stretch Ester (Boc group)
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Note: The exact peak positions and intensities can be influenced by the sample preparation
method (e.g., thin film, KBr pellet).

Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition
of a compound.

m/z lon Type Technique Reference

201 [M+H]* LC/MS 2]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for a small
organic molecule such as (S)-1-N-Boc-2-methylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
e Accurately weigh 5-10 mg of (S)-1-N-Boc-2-methylpiperazine.

e Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a
clean, dry vial.

e Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the *H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-
second relaxation delay).
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» Process the data by applying Fourier transformation, phase correction, and baseline
correction.

» Calibrate the spectrum using the residual solvent peak (e.g., CDCls at 7.26 ppm).

13C NMR Acquisition:

Following *H NMR acquisition, switch the spectrometer to the 13C nucleus.

Acquire a proton-decoupled 3C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second
relaxation delay).

Process the data similarly to the *H spectrum.

Calibrate the spectrum using the solvent peak (e.g., CDCIs at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Oily Samples):

e Place a small drop of the oily (S)-1-N-Boc-2-methylpiperazine onto the center of a clean,
dry salt plate (e.g., NaCl or KBr).

e Place a second salt plate on top and gently press to form a thin, uniform film.
e Mount the plates in the spectrometer's sample holder.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the sample holder with the prepared salt plates in the instrument.

Acquire the IR spectrum, typically over a range of 4000-400 cm™1,

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final transmittance or absorbance spectrum.
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Mass Spectrometry (MS)

Sample Preparation:

o Prepare a dilute solution of (S)-1-N-Boc-2-methylpiperazine in a suitable solvent (e.qg.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

» Further dilute this stock solution with the mobile phase to a final concentration in the low
pg/mL to ng/mL range.

LC/MS (Electrospray lonization - ESI) Data Acquisition:
e The sample is introduced into the mass spectrometer via a liquid chromatography system.
o Set the ESI source to positive ion mode.

o Typical parameters include a capillary voltage of 3-4 kV, a nebulizing gas flow, and a drying
gas flow at an elevated temperature.

e Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu).

e The data system records the mass-to-charge ratio of the ions produced. For (S)-1-N-Boc-2-
methylpiperazine (MW = 200.28), the protonated molecule [M+H]* is expected at m/z
201.29.

Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.
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Caption: Relationship between molecular structure and spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(S)-1-N-Boc-2-Methylpiperazine spectral data].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030254+#s-1-n-boc-2-methylpiperazine-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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